molecular formula C9H13NO3S B2669066 (1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-furan-2-ylmethyl-amine CAS No. 727982-72-1

(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-furan-2-ylmethyl-amine

Cat. No.: B2669066
CAS No.: 727982-72-1
M. Wt: 215.27
InChI Key: WILIKDWKYRCXHR-UHFFFAOYSA-N
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Description

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine is a complex organic compound with a unique structure that combines a thiophene ring with a furan ring through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring followed by the introduction of the furan ring through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.

Scientific Research Applications

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-methyl-amine : This compound shares the thiophene ring but lacks the furan ring, making it structurally simpler.
  • (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine : This compound includes a morpholine ring, adding complexity and potential for different biological interactions.

Uniqueness

The presence of both thiophene and furan rings in (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine makes it unique compared to its similar compounds. This dual-ring structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9/h1-2,4,8,10H,3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILIKDWKYRCXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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